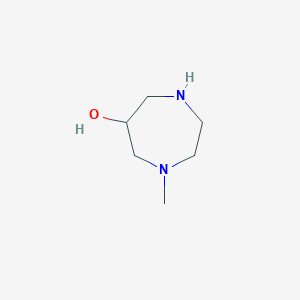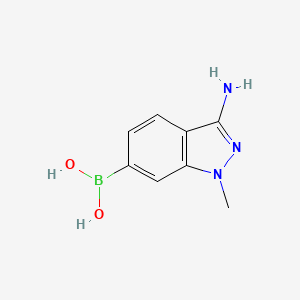![molecular formula C8H6BClF3KO2 B13479690 Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide typically involves the reaction of 4-chloro-2-(methoxycarbonyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield different organoboron derivatives.
Substitution: The compound participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds .
Aplicaciones Científicas De Investigación
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide has numerous applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include various organic halides and the pathways involve the formation of palladium complexes .
Comparación Con Compuestos Similares
- Potassium phenyltrifluoroboranuide
- Potassium 4-methoxyphenyltrifluoroboranuide
- Potassium 4-bromophenyltrifluoroboranuide
Uniqueness: Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. The presence of the chloro and methoxycarbonyl groups enhances its utility in various synthetic applications .
Propiedades
Fórmula molecular |
C8H6BClF3KO2 |
|---|---|
Peso molecular |
276.49 g/mol |
Nombre IUPAC |
potassium;(4-chloro-2-methoxycarbonylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H6BClF3O2.K/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
XYKQQJYJOKMODE-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=C(C=C1)Cl)C(=O)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
![8-[(5-Methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13479630.png)


![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)

![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)






